![molecular formula C13H12 B14498554 (5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
(5Z,7Z,9Z)-6-methylbenzo[8]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-6-methylbenzo8annulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the annulene ring system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for (5Z,7Z,9Z)-6-methylbenzo8annulene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,7Z,9Z)-6-methylbenzo8annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, or nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated annulenes.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
(5Z,7Z,9Z)-6-methylbenzo8annulene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of conjugated systems and aromaticity.
Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (5Z,7Z,9Z)-6-methylbenzo8annulene involves its interaction with molecular targets through its conjugated π-system. This allows for electron delocalization and interaction with electron-rich or electron-deficient sites in biological or chemical systems. The pathways involved often include π-π stacking interactions, hydrogen bonding, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo8annulene : The parent hydrocarbon, which lacks the methyl group at the 6-position.
- (5Z,7Z,9Z)-5,10-Dibromobenzo 8annulene : A derivative with bromine substituents at the 5 and 10 positions .
- Cyclooctatetraene : A non-aromatic compound with a similar ring structure but lacking the benzene fusion.
Uniqueness
(5Z,7Z,9Z)-6-methylbenzo8annulene is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This modification can enhance its stability and make it more suitable for specific applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C13H12 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(5Z,7Z,9Z)-6-methylbenzo[8]annulene |
InChI |
InChI=1S/C13H12/c1-11-6-2-3-7-12-8-4-5-9-13(12)10-11/h2-10H,1H3/b3-2?,6-2-,7-3-,11-6?,11-10-,12-7?,13-10? |
Clé InChI |
RUBAIGJPOJLUFP-JKWIVIGASA-N |
SMILES isomérique |
C/C/1=C/C2=CC=CC=C2/C=C/C=C1 |
SMILES canonique |
CC1=CC2=CC=CC=C2C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
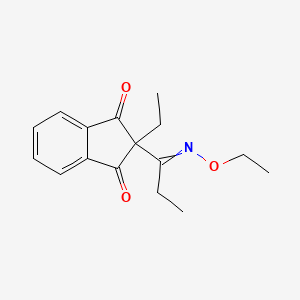
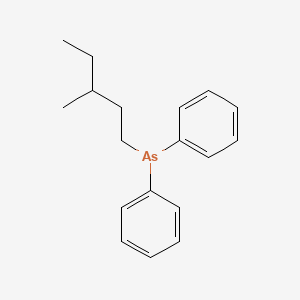
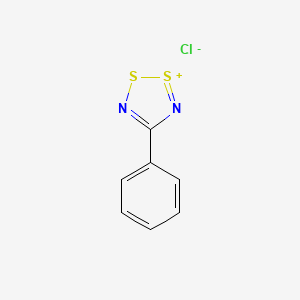
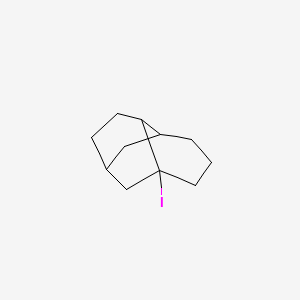
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)

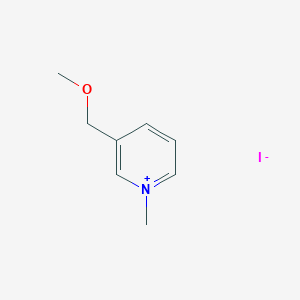

![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)
![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
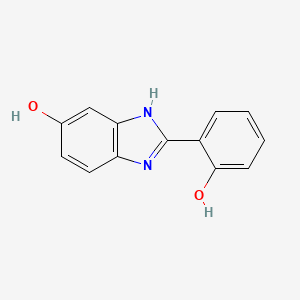

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
